1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9833627
InChI: InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24)
SMILES: CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Molecular Formula: C19H15N3O3
Molecular Weight: 333.3 g/mol

1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC9833627

Molecular Formula: C19H15N3O3

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C19H15N3O3
Molecular Weight 333.3 g/mol
IUPAC Name 1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C19H15N3O3/c1-12-4-6-13(7-5-12)15-8-9-20-17-16(15)18(23)21-19(24)22(17)11-14-3-2-10-25-14/h2-10H,11H2,1H3,(H,21,23,24)
Standard InChI Key QDIMQLUZWQCUOR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4
Canonical SMILES CC1=CC=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4=CC=CO4

Introduction

Structural Analysis and Molecular Features

The molecular architecture of 1-(2-furylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is defined by three key components:

  • Pyrido[2,3-d]pyrimidine Core: A fused bicyclic system comprising a pyridine ring condensed with a pyrimidine ring, providing a planar framework conducive to π-π stacking interactions with biological targets .

  • 2-Furylmethyl Substituent: A furan-derived alkyl group attached to the N1 position, introducing oxygen-containing heterocyclic diversity that may enhance solubility and hydrogen-bonding capacity.

  • 4-Methylphenyl Group: A para-methyl-substituted benzene ring at the C5 position, contributing hydrophobic character and potential steric effects that modulate receptor binding .

The IUPAC name, 1-(furan-2-ylmethyl)-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4-dione, reflects these substituents’ positions. Computational modeling predicts a polar surface area of 51.4 Ų and a logP value of ~4.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthetic Methodologies and Precursor Strategies

While no explicit synthesis route for this compound is documented, analogous pyrido[2,3-d]pyrimidines are typically synthesized via cyclocondensation reactions. Key strategies include:

Cyclocondensation of Aminonicotinonitriles

Reaction of NN-cyclohexyl-2-cyanoacetamide with substituted aminonicotinonitriles under acidic conditions yields pyrido[2,3-d]pyrimidine cores, as demonstrated in the synthesis of cytotoxic derivatives . For instance, nicotinamide intermediates undergo acylation followed by intramolecular heterocyclization to form the fused ring system .

Functionalization via Nucleophilic Substitution

Post-cyclization modifications, such as alkylation at the N1 position using 2-(chloromethyl)furan, could introduce the furylmethyl group. Similarly, Suzuki-Miyaura coupling might install the 4-methylphenyl moiety at C5 using palladium catalysts .

Characterization Techniques

Structural validation of similar compounds employs:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR for confirming substituent integration and regiochemistry.

  • High-Resolution Mass Spectrometry (HRMS): Verification of molecular ion peaks and fragmentation patterns .

  • X-ray Crystallography: Resolving crystal packing and hydrogen-bonding networks, though no data exists for this specific derivative .

Analytical and Comparative Data

Table 1: Molecular Properties of Pyrido[2,3-d]pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)logPKey BioactivitySource
Target CompoundC19H15N3O3333.3~4.2Potential kinase inhibition
3-[(4-Fluorophenyl)methyl]-1-methyl derivativeC21H17FN4O2376.394.24Not reported
7-Chloro-6-fluoro analogC16H14ClFN4O2348.763.91Antiviral (hypothesized)
Cytotoxic derivative 4 (RSC, 2024)C18H14N4O2318.333.88PIM-1 inhibition (11.4 nM)

Table 2: Pharmacokinetic Predictions

ParameterValue (Target Compound)Method of Estimation
Water Solubility (logS)-4.22Ali et al., 2021
Plasma Protein Binding89%SwissADME
CYP3A4 InhibitionLowadmetSAR

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and purity, leveraging microwave-assisted or flow chemistry techniques.

  • Biological Screening: Prioritize assays against PIM-1, AKT, and CDK kinases, given the proven efficacy of analogs .

  • ADMET Profiling: Assess in vitro permeability (Caco-2), hepatic metabolism (microsomal stability), and in vivo pharmacokinetics in rodent models.

  • Structural Modifications: Explore replacing the furan ring with thiophene or pyridine to modulate electronic effects and potency.

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